![molecular formula C16H26ClNO3 B1676772 Chlorhydrate de moxisylyte CAS No. 964-52-3](/img/structure/B1676772.png)
Chlorhydrate de moxisylyte
Vue d'ensemble
Description
Moxisylyte, also known as thymoxamine, is a specific and orally active α1-adrenergic antagonist . It was developed by the Japanese company Fujirebio and the American company Iolab in the late 80s . According to the WHO, moxisylyte is approved since 1987 and in the same year, it acquired the denomination of orphan product by the FDA .
Molecular Structure Analysis
The molecular formula of Moxisylyte hydrochloride is C16H26ClNO3 . The average molecular weight is 315.84 . The structure of Moxisylyte hydrochloride includes a phenol group, an acetate group, and a dimethylaminoethoxy group .Physical And Chemical Properties Analysis
Moxisylyte hydrochloride is a powder with a molecular weight of 315.84 and a molecular formula of C16H26ClNO3 . It’s stable if stored as directed and should be protected from light and heat .Applications De Recherche Scientifique
Antagoniste α1-adrénergique
Le moxisylyte, également connu sous le nom de thymoxamine au Royaume-Uni, est un antagoniste α1-adrénergique spécifique et actif par voie orale . Cela signifie qu'il peut bloquer l'action de l'adrénaline et de la noradrénaline sur les récepteurs α1-adrénergiques, qui se trouvent dans diverses parties du corps, y compris les muscles lisses des vaisseaux sanguins. Cela peut entraîner une dilatation des vaisseaux sanguins et est utilisé dans plusieurs applications thérapeutiques.
Traitement de l'infarctus ou de l'hémorragie cérébrale
Selon l'Organisation mondiale de la santé (OMS), le moxisylyte est indiqué pour le traitement symptomatique des séquelles d'un infarctus ou d'une hémorragie cérébrale . Un infarctus cérébral est un type d'AVC qui survient lorsque le flux sanguin vers le cerveau est bloqué, souvent par un caillot sanguin. L'hémorragie, quant à elle, implique un saignement dans le cerveau. Le moxisylyte peut aider à gérer les symptômes associés à ces affections.
Réversion de la mydriase induite par la phényléphrine
La FDA a classé le moxisylyte pour la réversion de la mydriase induite par la phényléphrine chez les patients ayant des angles antérieurs étroits et risquant de développer une crise aiguë de glaucome à angle fermé . La mydriase fait référence à la dilatation de la pupille, qui peut être induite par la phényléphrine, un décongestionnant courant et un médicament pour les gouttes ophtalmiques. Chez certains patients, cela peut augmenter le risque de glaucome à angle fermé, une maladie oculaire grave. Le moxisylyte peut aider à inverser cette dilatation et à réduire le risque.
Traitement de l'impuissance
Le moxisylyte est également approuvé en France comme le premier médicament pour le traitement de l'impuissance . L'impuissance, ou dysfonction érectile, est une affection courante caractérisée par l'incapacité à obtenir ou à maintenir une érection suffisante pour l'activité sexuelle. En tant qu'antagoniste α1-adrénergique, le moxisylyte peut aider à détendre les muscles lisses du pénis, améliorant le flux sanguin et potentiellement aidant à l'érection.
Amélioration du flux sanguin périphérique
L'administration de moxisylyte a montré une amélioration du flux périphérique dans la maladie artérielle occlusive avec peu d'effet sur la tension artérielle . La maladie artérielle occlusive est une affection dans laquelle les artères qui transportent le sang vers les bras et les jambes se rétrécissent ou se bloquent, souvent en raison de l'athérosclérose. En améliorant le flux sanguin, le moxisylyte peut aider à gérer cette affection.
Amélioration de la circulation rétinienne
Le chlorhydrate de moxisylyte provoque une vasodilatation sélective des vaisseaux cérébraux sans réduire la tension artérielle . Il a été étudié pour son effet sur la circulation rétinienne chez les patients atteints de diabète sucré . Cela suggère des applications potentielles dans la gestion de la rétinopathie diabétique, une affection qui peut entraîner une perte de vision chez les personnes atteintes de diabète.
Mécanisme D'action
Target of Action
Moxisylyte hydrochloride, also known as thymoxamine, is a specific and orally active α1-adrenergic antagonist . The α1-adrenergic receptors are the primary targets of this compound. These receptors play a crucial role in the regulation of various physiological processes, including vascular resistance and blood pressure.
Mode of Action
Moxisylyte hydrochloride acts as a vasodilator and works by competitively blocking the α1-adrenergic receptors . This action is known to be competitive against norepinephrine without beta-receptor blocking, anti-angiotensin, or anti-serotonin activity . By blocking these receptors, moxisylyte hydrochloride inhibits the vasoconstrictive action of catecholamines, leading to vasodilation.
Biochemical Pathways
Upon administration, moxisylyte hydrochloride is rapidly hydrolyzed by pseudocholinesterase in plasma and tissues to give the major metabolite deacetyl-thymoxamine . This first metabolite is later demethylated by the cytochrome P450 monooxygenase system to form deacetyl-demethyl-thymoxamine . Both of these major metabolites are pharmacologically active.
Pharmacokinetics
Moxisylyte hydrochloride is rapidly absorbed after oral administration . Its pharmacokinetic profile is linear in the dose range from 10 to 30 mg for the values of Cmax and AUC . After intravenous administration, the maximal plasma concentration was of 352.8 ng/ml with an AUC of 152.6 mcg h/L . In preclinical trials, the bioavailability was always presented in approximately 10% .
Safety and Hazards
Propriétés
IUPAC Name |
[4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-11(2)14-10-15(20-13(4)18)12(3)9-16(14)19-8-7-17(5)6;/h9-11H,7-8H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWGSXZCDPTDEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(=O)C)C(C)C)OCCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855808 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
964-52-3 | |
Record name | Moxisylyte hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=964-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | moxisylyte hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Moxisylyte hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOXISYLYTE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK2KZM9V6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Moxisylyte hydrochloride, and how does it affect urethral pressure in women with urethral instability?
A1: Moxisylyte hydrochloride acts as a selective alpha-1 adrenoceptor blocking agent [, ]. Research suggests that it can significantly reduce both urethral pressure variations and static urethral pressures in women experiencing urethral instability []. While the exact mechanism within the urethra needs further investigation, this effect is likely linked to the relaxation of smooth muscle tissue in the urethra mediated by alpha-1 adrenoceptor blockade.
Q2: Beyond its use in urological contexts, what other therapeutic applications have been investigated for Moxisylyte hydrochloride?
A2: Due to its vasodilatory properties, Moxisylyte hydrochloride has been explored for its potential in treating conditions related to vascular insufficiency. Studies have investigated its efficacy in improving retinal circulation in patients with diabetes mellitus [, ], as well as its use in addressing vertigo associated with vertebrobasilar insufficiency [].
Q3: Have any studies investigated the potential for drug resistance or cross-resistance with Moxisylyte hydrochloride?
A3: To date, there is limited information available regarding the development of drug resistance or cross-resistance specifically related to Moxisylyte hydrochloride. Further research is needed to thoroughly understand these aspects of its long-term use.
Q4: What are the key areas where further research on Moxisylyte hydrochloride is warranted?
A4: Several areas require further investigation, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.